6-Methoxyquinazolin-4-amine
Overview
Description
6-Methoxyquinazolin-4-amine is a chemical compound that belongs to the class of quinazolines. It is an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The compound has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
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Application in Non-Small Cell Lung Cancer Treatment
- Scientific Field : Oncology
- Summary of Application : 6-Methoxyquinazolin-4-amine is used in the development of epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment of non-small cell lung cancer (NSCLC) .
- Methods of Application : The compound is used to develop PET probes for NSCLC diagnosis and therapy monitoring. In a study, non-radioactive F-MPG and its analogue OH-MPG were investigated for their cancer treatment efficacy in vitro and in small animal models .
- Results or Outcomes : Both F-MPG and OH-MPG displayed high therapeutic effect to NSCLC cells. Compared with a standard EGFR-TKI, F-MPG and OH-MPG showed stronger tumor inhibition in preclinical models .
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Application in Antiproliferative Activities Against Human Cancer Cell Lines
- Scientific Field : Medicinal Chemistry
- Summary of Application : 4,6,7-substituted quinazoline derivatives, including 6-Methoxyquinazolin-4-amine, were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines .
- Methods of Application : The compound was synthesized and its antiproliferative activity was evaluated against human cancer cell lines in vitro .
- Results or Outcomes : Among all the target compounds, one derivative displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .
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Application in Breast Cancer and Lung Adenocarcinoma Treatment
- Scientific Field : Oncology
- Summary of Application : 2-substituted 4-anilinoquinazolines, including 6-Methoxyquinazolin-4-amine, were synthesized and evaluated for their antitumor potential in MCF-7 human breast cancer cell line and A-549 human lung adenocarcinoma cell lines .
- Methods of Application : The compound was synthesized and its antitumor potential was evaluated in vitro .
- Results or Outcomes : The study is still ongoing and the results are not yet available .
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Application in Synthesis of Quinazolin-4(1H)-ones
- Scientific Field : Organic Chemistry
- Summary of Application : Quinazolinones have broad applications in the biological, pharmaceutical and material fields. 6-Methoxyquinazolin-4-amine is used in the synthesis of quinazolin-4(1H)-ones .
- Methods of Application : A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones is proposed .
- Results or Outcomes : This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .
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Application in Design and Synthesis of Antitumor Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : 4,6,7-substitute quinazoline derivatives, including 6-Methoxyquinazolin-4-amine, were designed, synthesized and evaluated for their antitumor activity .
- Methods of Application : The compound was synthesized and its antitumor activity was evaluated .
- Results or Outcomes : The study is still ongoing and the results are not yet available .
- Application in EGFR-TKI Positron Emission Tomography (PET) Probes
- Scientific Field : Oncology
- Summary of Application : 6-Methoxyquinazolin-4-amine is used in the development of EGFR-TKI PET probes for NSCLC diagnosis and therapy monitoring .
- Methods of Application : The compound is used to develop PET probes for NSCLC diagnosis and therapy monitoring. In a study, non-radioactive F-MPG and its analogue OH-MPG were investigated for their cancer treatment efficacy in vitro and in small animal models .
- Results or Outcomes : Both F-MPG and OH-MPG displayed high therapeutic effect to NSCLC cells. Compared with a standard EGFR-TKI, F-MPG and OH-MPG showed stronger tumor inhibition in preclinical models .
properties
IUPAC Name |
6-methoxyquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBPHARYACNVKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591699 | |
Record name | 6-Methoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyquinazolin-4-amine | |
CAS RN |
885277-51-0 | |
Record name | 6-Methoxy-4-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.